Cas no 59020-77-8 (1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol)

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol is a thiazole-based organic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a 4-methylthiazole core linked to a propanol moiety, offering versatility as an intermediate in heterocyclic chemistry. The hydroxyl group enables further functionalization, while the thiazole ring contributes to stability and bioactivity. This compound may serve as a precursor for bioactive molecules, including antimicrobial or antifungal agents, due to the thiazole scaffold's known pharmacological relevance. Its well-defined molecular structure ensures consistent reactivity, making it suitable for controlled synthetic processes. Storage under inert conditions is recommended to preserve integrity.
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol structure
59020-77-8 structure
Product Name:1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
CAS No:59020-77-8
MF:C7H11NOS
MW:157.233340501785
MDL:MFCD30291971
CID:340152
PubChem ID:53966056
Update Time:2025-06-08

1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolemethanol, a-ethyl-4-methyl-
    • 1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
    • CID 53966056
    • 2-Thiazolemethanol, α-ethyl-4-methyl-
    • MDL: MFCD30291971
    • Inchi: 1S/C7H11NOS/c1-3-6(9)7-8-5(2)4-10-7/h4,6,9H,3H2,1-2H3
    • InChI Key: JOHPQMMQKTZFAZ-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1C(CC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Topological Polar Surface Area: 61.4

Experimental Properties

  • Density: 1.156±0.06 g/cm3(Predicted)
  • Boiling Point: 236.2±23.0 °C(Predicted)
  • pka: 13.07±0.20(Predicted)

1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330106-1g
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
59020-77-8
1g
$699.0 2023-09-04
Enamine
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Enamine
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$3007.0 2023-09-04
Enamine
EN300-330106-0.05g
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
59020-77-8
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$587.0 2023-09-04
Enamine
EN300-330106-0.1g
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
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0.1g
$615.0 2023-09-04
Enamine
EN300-330106-0.25g
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
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$642.0 2023-09-04
Enamine
EN300-330106-0.5g
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
59020-77-8
0.5g
$671.0 2023-09-04
Enamine
EN300-330106-1.0g
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
59020-77-8
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$0.0 2023-06-07
Enamine
EN300-330106-2.5g
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
59020-77-8
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$1370.0 2023-09-04
Enamine
EN300-330106-5.0g
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